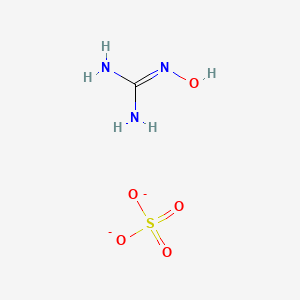
3-Heptanone, 6-dimethylamino-4,4-diphenyl-, methylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Heptanone, 6-dimethylamino-4,4-diphenyl-, methylchloride is a chemical compound with the molecular formula C21H28ClNO. . This compound is primarily recognized for its use in the medical field as an opioid analgesic, which means it is used to relieve pain. It is a synthetic opioid that acts on the central nervous system to produce pain relief and sedation .
Méthodes De Préparation
The synthesis of 3-Heptanone, 6-dimethylamino-4,4-diphenyl-, methylchloride involves several steps. One common method includes the reaction of diphenylacetonitrile with 1,1-dimethyl-3-chloropropane in the presence of a strong base to form the intermediate compound. This intermediate is then subjected to further reactions, including hydrolysis and reduction, to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
Analyse Des Réactions Chimiques
3-Heptanone, 6-dimethylamino-4,4-diphenyl-, methylchloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
3-Heptanone, 6-dimethylamino-4,4-diphenyl-, methylchloride has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the calibration of instruments and the development of analytical methods.
Biology: It is used in studies related to the central nervous system, particularly in understanding the mechanisms of pain and addiction.
Medicine: It is used in the treatment of chronic pain and opioid dependence. It is also used in research related to the development of new analgesics and addiction treatments.
Comparaison Avec Des Composés Similaires
3-Heptanone, 6-dimethylamino-4,4-diphenyl-, methylchloride is similar to other opioid analgesics such as morphine and fentanyl. it has a longer duration of action and a different side effect profile. Unlike morphine, it is less likely to cause respiratory depression, making it a safer option for long-term pain management . Similar compounds include:
Morphine: A natural opioid derived from the opium poppy.
Fentanyl: A synthetic opioid that is more potent than morphine.
Oxycodone: A semi-synthetic opioid used for pain relief.
Propriétés
| 63834-35-5 | |
Formule moléculaire |
C22H30ClNO |
Poids moléculaire |
359.9 g/mol |
Nom IUPAC |
trimethyl-(5-oxo-4,4-diphenylheptan-2-yl)azanium;chloride |
InChI |
InChI=1S/C22H30NO.ClH/c1-6-21(24)22(17-18(2)23(3,4)5,19-13-9-7-10-14-19)20-15-11-8-12-16-20;/h7-16,18H,6,17H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
GENRUBKMOWZCII-UHFFFAOYSA-M |
SMILES canonique |
CCC(=O)C(CC(C)[N+](C)(C)C)(C1=CC=CC=C1)C2=CC=CC=C2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


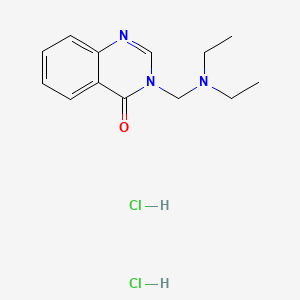

![Benzenepropanamide,N-(2-chlorophenyl)-b-oxo-4-[(1-oxooctadecyl)amino]-a-phenoxy-](/img/structure/B13779190.png)
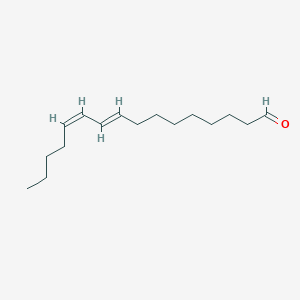

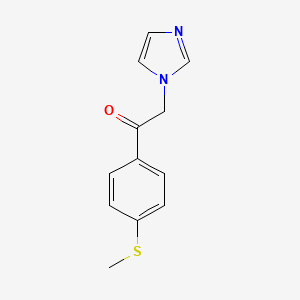
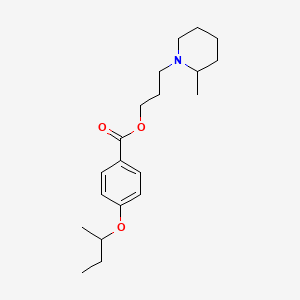
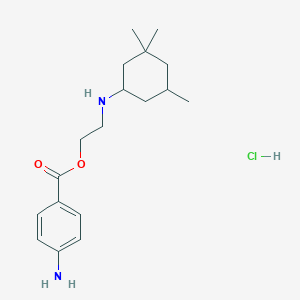
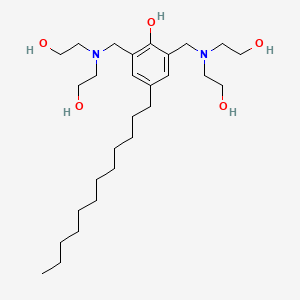
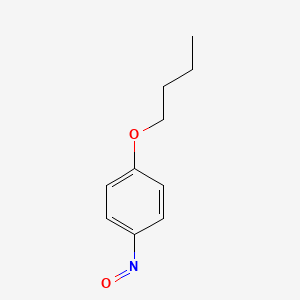
![Trisodium 4-hydroxy-7-[[[[5-hydroxy-6-[(2-methyl-4-sulphonatophenyl)azo]-7-sulphonato-2-naphthyl]amino]carbonyl]amino]-3-(phenylazo)naphthalene-2-sulphonate](/img/structure/B13779225.png)
![2H-Pyrido[1,2-a]pyrazinium,octahydro-5-methyl-1-oxo-,trans-(9CI)](/img/structure/B13779240.png)

